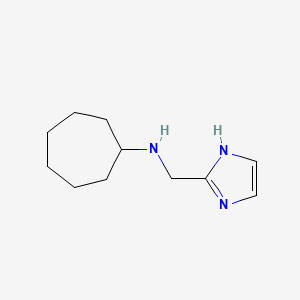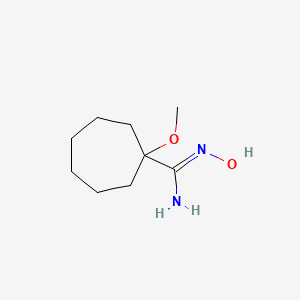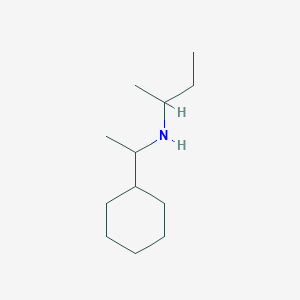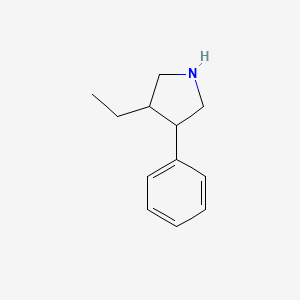
3-Ethyl-4-phenylpyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-4-phenylpyrrolidine is a heterocyclic organic compound featuring a five-membered pyrrolidine ring substituted with ethyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-4-phenylpyrrolidine can be achieved through various methods. One common approach involves the 1,3-dipolar cycloaddition of azomethine ylides with dipolarophiles, such as olefins . This method allows for regio- and stereoselective formation of the pyrrolidine ring.
Industrial Production Methods: Industrial production of pyrrolidine derivatives, including this compound, typically involves the reaction of 1,4-butanediol with ammonia in the presence of a cobalt and nickel oxide catalyst at elevated temperatures and pressures .
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-4-phenylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-Ethyl-4-phenylpyrrolidine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Ethyl-4-phenylpyrrolidine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The pyrrolidine ring’s stereochemistry and substituents play a crucial role in determining its binding affinity and selectivity .
Comparison with Similar Compounds
Pyrrolidine: The parent compound, lacking the ethyl and phenyl substituents.
4-Phenylpyrrolidine: Similar structure but without the ethyl group.
3-Ethylpyrrolidine: Lacks the phenyl group.
Uniqueness: 3-Ethyl-4-phenylpyrrolidine is unique due to the combined presence of both ethyl and phenyl groups, which can enhance its biological activity and selectivity compared to its simpler analogs .
Properties
Molecular Formula |
C12H17N |
|---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
3-ethyl-4-phenylpyrrolidine |
InChI |
InChI=1S/C12H17N/c1-2-10-8-13-9-12(10)11-6-4-3-5-7-11/h3-7,10,12-13H,2,8-9H2,1H3 |
InChI Key |
ZNAMOQJGXJMLJK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CNCC1C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


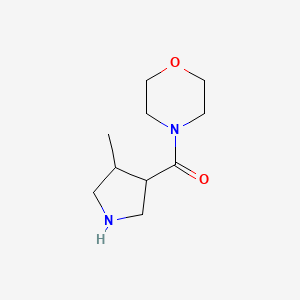
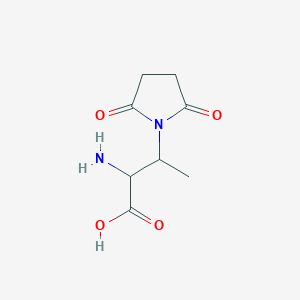
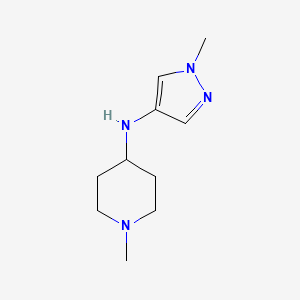
![4-chloro-N-[1-(1,3-thiazol-2-yl)ethyl]aniline](/img/structure/B13260233.png)

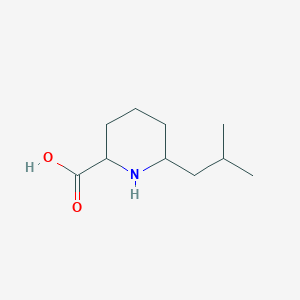
![2-[(2-Methylbutan-2-yl)oxy]pyrimidin-5-amine](/img/structure/B13260244.png)

![6-[4-(Aminomethyl)phenyl]-2,3-dihydro-1H-inden-1-one](/img/structure/B13260274.png)

